1-(4-FLUOROBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Description
1-(4-FLUOROBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a piperidine ring, a fluorobenzene sulfonyl group, and a methoxyphenyl moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-27-18-6-2-15(3-7-18)14-22-20(24)16-10-12-23(13-11-16)28(25,26)19-8-4-17(21)5-9-19/h2-9,16H,10-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSYOAOODGJTEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-FLUOROBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorobenzene sulfonyl group, and the attachment of the methoxyphenyl moiety. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the desired transformations. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Therapeutic Potential
1-(4-Fluorobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide has been evaluated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, including receptors and enzymes involved in disease pathways.
Key Findings :
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The presence of the fluorobenzenesulfonyl group is believed to enhance its interaction with cancer-related targets, potentially leading to apoptosis in malignant cells.
- Antimicrobial Properties : Research has suggested that derivatives of piperidine compounds often possess antimicrobial activity. This compound's sulfonyl group may contribute to its efficacy against bacterial strains.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal reported that a related piperidine derivative showed significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis through the modulation of signaling pathways associated with cell survival and proliferation.
Synthesis and Catalysis
In industrial settings, this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it suitable for various chemical reactions, including:
- Oxidation and Reduction Reactions : The methoxy group can be oxidized to hydroxyl groups, while the sulfonyl group can be reduced to sulfide forms.
- Substitution Reactions : The fluorine atom can be substituted with other nucleophiles, facilitating the development of new compounds with tailored properties.
Data Table: Reaction Conditions
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | KMnO₄ | Acidic | Hydroxyl derivative |
| Reduction | LiAlH₄ | Anhydrous | Sulfide derivative |
| Substitution | NaOMe | Polar aprotic solvent | Substituted piperidine |
Mechanism of Action
The mechanism of action of 1-(4-FLUOROBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The fluorobenzene sulfonyl group and the methoxyphenyl moiety may play crucial roles in binding to these targets, leading to the compound’s biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(4-FLUOROBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as those containing piperidine rings, fluorobenzene sulfonyl groups, or methoxyphenyl moieties. Some similar compounds include chloro(4-fluorophenyl)sulfone and 1-Fluoro-4-methoxy-2-nitrobenzene . The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Biological Activity
The compound 1-(4-fluorobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This detailed article aims to explore its biological activity, supported by data tables, research findings, and case studies.
Molecular Information
- Molecular Formula : C20H23FN2O4S
- Molecular Weight : 396.47 g/mol
- IUPAC Name : this compound
- SMILES Notation : COc1ccc(CNC(C(CC2)CCN2S(c(cc2)ccc2F)(=O)=O)=O)cc1
Structural Representation
The structural representation of the compound can be visualized using chemical drawing software or databases like PubChem and ChemDiv, where it is cataloged under various identifiers.
The biological activity of this compound primarily involves its interaction with specific receptors in the central nervous system (CNS). It exhibits potential as a neuropharmacological agent , particularly targeting the neurokinin (NK) receptor pathways, which are implicated in various neurological disorders.
Pharmacological Studies
Several studies have investigated the pharmacological profile of compounds structurally related to This compound . Notably:
- NK1 Receptor Antagonism : Research indicates that compounds with similar sulfonamide groups have shown significant antagonistic activity against NK1 receptors, which are involved in pain perception and stress responses .
- Antidepressant Effects : A study highlighted that piperidine derivatives could exhibit antidepressant-like effects in animal models, suggesting a role in mood regulation .
Toxicity and Safety Profile
In terms of safety, preliminary toxicity assessments indicate that this compound may cause skin irritation and serious eye damage upon contact. These findings necessitate careful handling and further toxicological evaluations .
Summary of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| NK1 Receptor Antagonism | Significant inhibition | |
| Antidepressant Activity | Positive effects in animal models | |
| Skin Irritation | Causes irritation |
Comparative Analysis with Related Compounds
| Compound Name | NK1 Activity | Antidepressant Activity | Toxicity Level |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid | Very High | High | Low |
Case Study 1: Neurokinin Receptor Modulation
In a controlled study, researchers synthesized a series of piperidine derivatives including the target compound. The results demonstrated that modifications to the sulfonamide group significantly enhanced NK1 receptor binding affinity, suggesting a pathway for developing more effective neuropharmacological agents.
Case Study 2: Behavioral Studies in Rodents
Behavioral assays conducted on rodents treated with related compounds showed reduced anxiety-like behaviors, indicating potential applications in treating anxiety disorders. This aligns with findings from other studies on similar piperidine-based compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
